

A Technical Guide to DNP-PEG6-acid: Suppliers, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DNP-PEG6-acid**

Cat. No.: **B1192579**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of **DNP-PEG6-acid**, a versatile bifunctional linker used in biomedical research and drug development. Below you will find detailed information on suppliers, key chemical properties, and experimental protocols for its application in bioconjugation and immunotherapy research.

DNP-PEG6-acid: Supplier and Catalog Information

DNP-PEG6-acid is commercially available from several suppliers. The following table summarizes the key quantitative data for easy comparison.

Supplier	Catalog Number	Molecular Weight (g/mol)	Purity	Storage Conditions
BroadPharm	BP-20562	519.5	>98%	-20°C
AxisPharm	AP12228	519.5	>95%	-20°C
MedchemExpress	HY-136563	519.5	>98%	-20°C (in solvent)
Shaanxi XinYanBiomedic al Technology	Y-PE-2149	519.5	>95%	-20°C

Core Concepts and Applications

DNP-PEG6-acid is a molecule that incorporates three key functional components:

- A Dinitrophenyl (DNP) group: The DNP group acts as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. Specifically, it is recognized by endogenous anti-DNP antibodies present in human serum.
- A Polyethylene Glycol (PEG) spacer (PEG6): The six-unit PEG linker is a hydrophilic spacer that improves the solubility and pharmacokinetic properties of the conjugated molecule. It also provides flexibility and reduces steric hindrance.
- A terminal carboxylic acid: This functional group allows for the covalent conjugation of **DNP-PEG6-acid** to primary amines on target molecules, such as proteins, peptides, or small molecule drugs, through the formation of a stable amide bond.

A primary application of **DNP-PEG6-acid** is in the development of synthetic immunotherapeutics. By conjugating **DNP-PEG6-acid** to a molecule that selectively binds to the surface of a pathogen or a cancer cell, researchers can "tag" these targets for recognition and destruction by the host's immune system. This approach leverages the pre-existing pool of anti-DNP antibodies to trigger an immune response against the targeted cells.

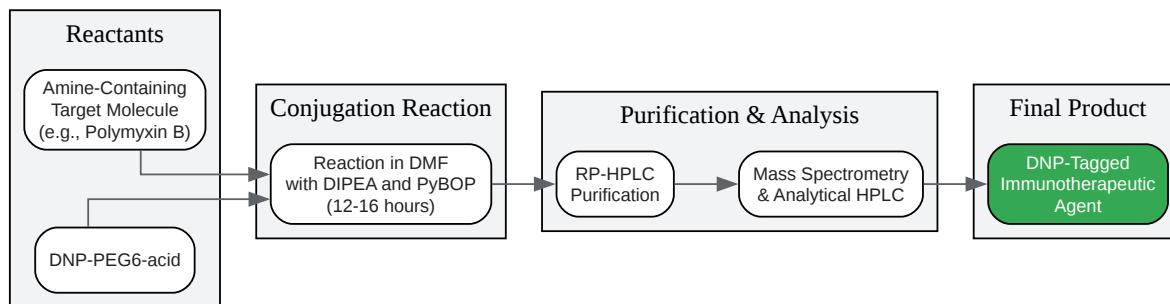
Experimental Protocol: Conjugation of DNP-PEG6-acid to an Amine-Containing Molecule

The following protocol is adapted from the methods described in "Synthetic Immunotherapeutics against Gram-negative Pathogens" by Feigman et al., which details the conjugation of a DNP-PEG linker to the antibiotic Polymyxin B (PMB).^[1] This serves as a representative protocol for conjugating **DNP-PEG6-acid** to a molecule containing a primary amine.

Materials:

- **DNP-PEG6-acid**
- Amine-containing molecule (e.g., Polymyxin B sulfate)

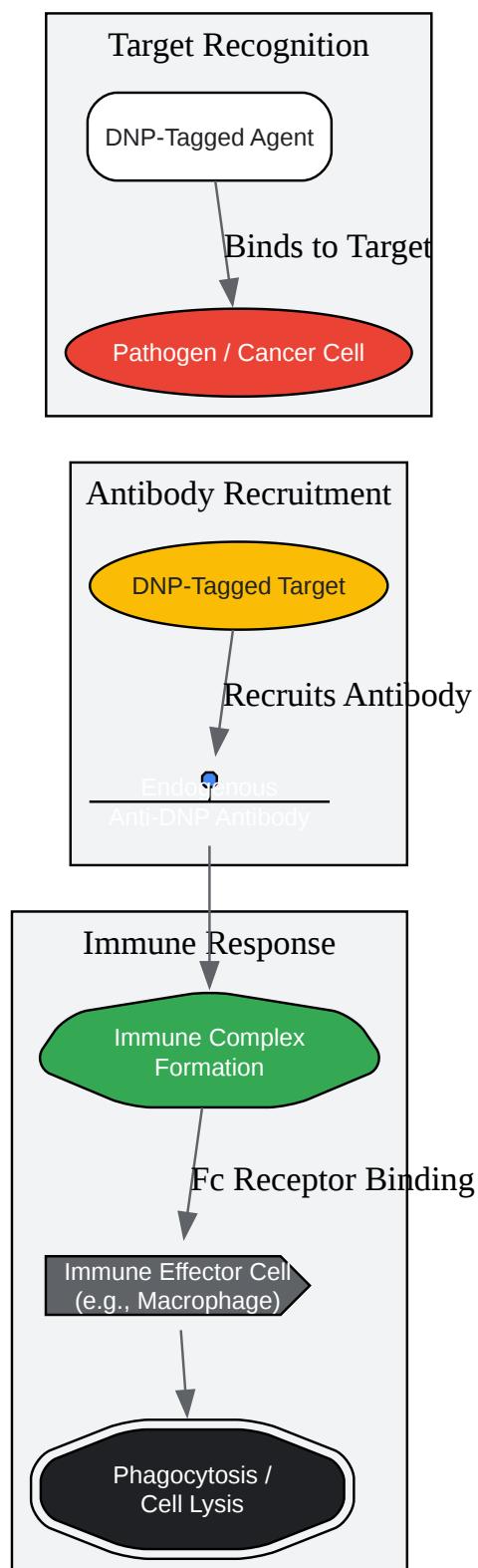
- N,N-Diisopropylethylamine (DIPEA)
- (Benzotriazol-1-yl-oxytritypyrrolidinophosphonium hexafluorophosphate) (PyBOP)
- N,N-Dimethylformamide (DMF)
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification


Procedure:

- Dissolution: Dissolve the amine-containing molecule (1 equivalent) and **DNP-PEG6-acid** (1.2 equivalents) in anhydrous DMF.
- Addition of Reagents: Add DIPEA (4 equivalents) to the solution, followed by the addition of PyBOP (1.2 equivalents).
- Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
- Monitoring: Monitor the progress of the reaction by analytical RP-HPLC to confirm the formation of the desired conjugate.
- Purification: Upon completion, purify the reaction mixture using preparative RP-HPLC to isolate the DNP-PEG6-conjugated product.
- Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and analytical RP-HPLC.

Visualizing the Workflow and Signaling Pathway

The following diagrams, created using the DOT language, illustrate the experimental workflow for creating a synthetic immunotherapeutic agent and the conceptual signaling pathway for antibody recruitment.


Experimental Workflow: Synthesis of a DNP-Tagged Immunotherapeutic Agent

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of a DNP-tagged immunotherapeutic agent.

Signaling Pathway: Hapten-Mediated Antibody Recruitment and Immune Activation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Technical Guide to DNP-PEG6-acid: Suppliers, Applications, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1192579#dnp-peg6-acid-supplier-and-catalog-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com